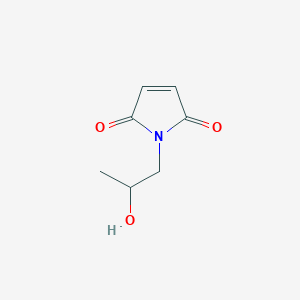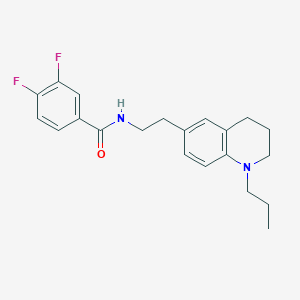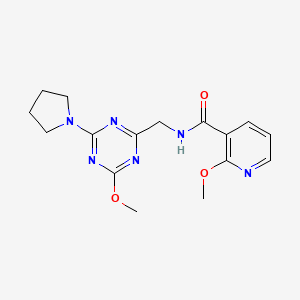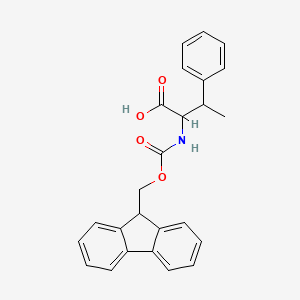![molecular formula C6H9F3O2 B2689189 [5-(Trifluoromethyl)oxolan-2-yl]methanol CAS No. 2138263-40-6](/img/structure/B2689189.png)
[5-(Trifluoromethyl)oxolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(Trifluoromethyl)oxolan-2-yl]methanol” is a chemical compound with the CAS Number: 2138263-40-6 . The IUPAC name for this compound is (5-(trifluoromethyl)tetrahydrofuran-2-yl)methanol . The molecular weight of this compound is 170.13 .
Molecular Structure Analysis
The InChI code for “[5-(Trifluoromethyl)oxolan-2-yl]methanol” is 1S/C6H9F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,10H,1-3H2 . This code provides a unique representation of the molecular structure.Applications De Recherche Scientifique
Heterogeneously Catalysed Condensations
Research by Deutsch, Martin, and Lieske (2007) delves into the acid-catalysed condensation of glycerol with various aldehydes and ketones to form cyclic acetals, including [1,3]dioxolan-4-yl-methanols, using solid acids as heterogeneous catalysts. These compounds are highlighted as potential novel platform chemicals, with specific interest in their precursor role for 1,3-propanediol derivatives, suggesting applications in synthesizing new materials and chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007).
Electrochemical Oxidation
Shirai et al. (2001) found that 2,2,2-Trifluoroethanol is an effective co-solvent for the electrochemical oxidation of cyclic ethers and other organic compounds resistant to oxidation in methanol. The oxidation products of these reactions are valuable synthetic intermediates, indicating that trifluoromethylated compounds can enhance the reactivity and selectivity of electrochemical processes (Shirai et al., 2001).
Sensing Technology for Methanol Detection
Zheng et al. (2019) developed a methanol gas sensor based on Y2O3 multishelled hollow structures, which exhibits high sensitivity and selectivity. This sensor's ability to detect methanol with an ultrasensitive limit and its application to liquor samples underscore the potential of using trifluoromethylated compounds in environmental monitoring and food safety (Zheng et al., 2019).
Methanol to Hydrocarbons Conversion
Derouane et al. (1978) explored the conversion of methanol and ethanol to hydrocarbons using synthetic zeolite H-ZSM-5, demonstrating the versatility of methanol as a feedstock for producing valuable hydrocarbons. This research highlights the role of methanol and its derivatives in the petrochemical industry, offering insights into mechanisms and pathways for transforming simple alcohols into more complex chemical structures (Derouane et al., 1978).
Methanol Production and Utilization
Dalena et al. (2018) provide an overview of methanol as a versatile chemical product and energy carrier, discussing its production processes and applications. The role of methanol in reducing CO2 emissions and its potential as a building block for complex compounds is emphasized, reflecting the broad applicability of methanol and related compounds in sustainable chemistry and energy solutions (Dalena et al., 2018).
Propriétés
IUPAC Name |
[5-(trifluoromethyl)oxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKCJPMKXBGMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Trifluoromethyl)oxolan-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)
![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)

![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)

![3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B2689122.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2689123.png)
![4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2689124.png)


![N-[(5-Oxo-1-propylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2689127.png)

![3,5-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2689129.png)